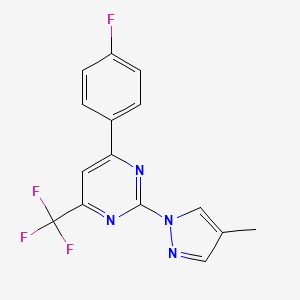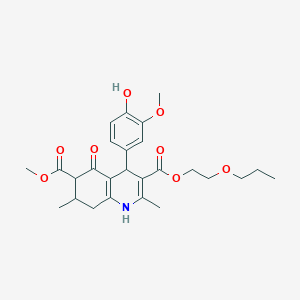![molecular formula C16H12ClFN2OS B6036937 (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one CAS No. 5849-70-7](/img/structure/B6036937.png)
(2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic organic compound. It features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also includes a chlorobenzyl group and a fluorophenyl imino group, making it a molecule of interest in various fields of research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to form the thiazolidinone ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound is explored for its potential antimicrobial and antifungal properties. The presence of the thiazolidinone ring is known to contribute to biological activity, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases. Its ability to interact with biological targets makes it a promising lead compound for new drug discovery.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用機序
The mechanism of action of (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with microbial cell wall synthesis or inflammatory pathways.
類似化合物との比較
Similar Compounds
- (2E)-5-(3-chlorobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
- (2E)-5-(3-fluorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
- (2E)-5-(3-bromobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
What sets (2E)-5-(3-chlorobenzyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one apart from similar compounds is the specific combination of the chlorobenzyl and fluorophenyl groups. This unique arrangement can lead to distinct chemical and biological properties, making it a compound of significant interest for further research and development.
特性
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c17-11-3-1-2-10(8-11)9-14-15(21)20-16(22-14)19-13-6-4-12(18)5-7-13/h1-8,14H,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTBRQPKYGDZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386791 |
Source


|
| Record name | ST50077242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5849-70-7 |
Source


|
| Record name | ST50077242 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-(2-thienylmethyl)benzamide](/img/structure/B6036854.png)
![3-{[3-(4-methoxyphenyl)-3-oxopropanoyl]amino}-5-(trifluoromethyl)benzoic acid](/img/structure/B6036859.png)
![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B6036861.png)
![(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B6036865.png)

![1-(4-methoxyphenyl)-3-methyl-5-(1-methylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6036885.png)
![2-{4-[(5-ethyl-2-furyl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6036906.png)
![N-[furan-2-yl(phenyl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6036915.png)
![2-(benzylsulfanyl)-N-{3-hydroxy-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.5.0.0(2),?]tetradeca-1(9),2,6-trien-4-yl}acetamide](/img/structure/B6036924.png)
![5-BENZYL-6-HYDROXY-2-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B6036925.png)

![2-(2-methoxyphenoxy)-N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6036938.png)
![{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6036946.png)
![1-benzyl-1-{[2-(2,4,4-trimethylpentyl)-1,3-dioxolan-4-yl]methyl}piperidinium chloride](/img/structure/B6036949.png)
